3-(氟甲基)氮杂环丁烷

描述

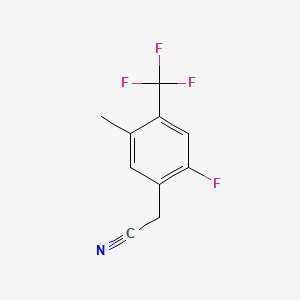

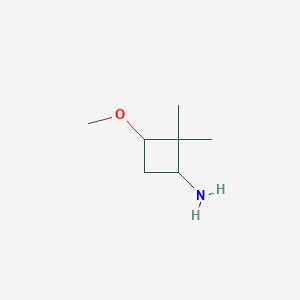

“3-(Fluoromethyl)azetidine” is a chemical compound with the molecular formula C4H8FN . It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry . The compound is a white to yellow solid .

Synthesis Analysis

Azetidines, including “3-(Fluoromethyl)azetidine”, can be synthesized through various methods. One of the most efficient ways is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is driven by a considerable ring strain .

Molecular Structure Analysis

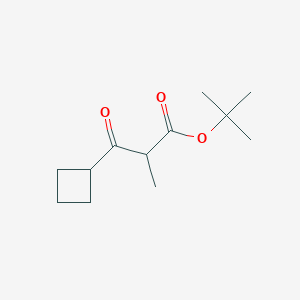

The molecular structure of “3-(Fluoromethyl)azetidine” consists of a four-membered ring with one nitrogen atom and three carbon atoms. One of the carbon atoms is substituted with a fluoromethyl group (-CH2F) .

Chemical Reactions Analysis

The reactivity of azetidines, including “3-(Fluoromethyl)azetidine”, is driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions .

Physical And Chemical Properties Analysis

“3-(Fluoromethyl)azetidine” has a density of 1.0±0.1 g/cm3, a boiling point of 93.9±5.0 °C at 760 mmHg, and a vapor pressure of 48.5±0.2 mmHg at 25°C . It has a molar refractivity of 22.0±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 93.5±3.0 cm3 .

科学研究应用

Medicinal Chemistry

3-(Fluoromethyl)azetidine is a valuable scaffold in medicinal chemistry due to its stability and molecular rigidity, which allows for the fine-tuning of pharmacological properties . It is used in the design of drug molecules and has been incorporated into several marketed pharmaceuticals, such as antihypertensive and anticoagulant drugs .

Polymerization

This compound plays a role in polymer chemistry, particularly in the anionic and cationic ring-opening polymerization processes. It helps create polymers with applications ranging from antibacterial coatings to non-viral gene transfection .

Drug Discovery

In drug discovery, 3-(Fluoromethyl)azetidine is considered a privileged scaffold. Its incorporation into drug candidates can lead to improved pharmacokinetic properties and has been used in the development of various therapeutic agents .

Organic Synthesis

The compound is used in organic synthesis, where its reactivity driven by ring strain enables it to undergo various chemical transformations. These include ring contractions, cycloaddition reactions, and C–H activation, making it a versatile building block .

Peptidomimetic Chemistry

3-(Fluoromethyl)azetidine has potential applications in peptidomimetic chemistry, where it can act as an amino acid surrogate. It is used in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of peptides .

Catalytic Processes

The compound is involved in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. Its reactivity makes it a candidate for ring-opening and expansion reactions, which are crucial in the synthesis of complex organic molecules .

安全和危害

未来方向

Azetidines, including “3-(Fluoromethyl)azetidine”, have seen remarkable advances in their chemistry and reactivity . Future research may focus on further improving the synthesis methods, exploring new reaction types for functionalization of azetidines, and expanding their applications in drug discovery, polymerization, and as chiral templates .

属性

IUPAC Name |

3-(fluoromethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-1-4-2-6-3-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHELGHANYVVRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Fluoromethyl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-[(2-fluorophenyl)methoxy]piperidine](/img/structure/B1444514.png)

![[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1444520.png)

![Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1444522.png)

![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)

![2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide](/img/structure/B1444533.png)

![2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1444534.png)